molecular formula C10H18N2O5 B8639656 methyl N-(tert-butoxycarbonyl)glycylglycinate

methyl N-(tert-butoxycarbonyl)glycylglycinate

Cat. No. B8639656
M. Wt: 246.26 g/mol
InChI Key: IAORBGFPSXLQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04169141

Procedure details

Prepare a solution of 1.98 g. of glycine methyl ester hydrochloride in dimethylformamide containing 8 ml. of methanol and 1.42 g. of triethylamine. Cool and stir the solution while adding 5.0 g. of t-butoxycarbonylglycine-2,4,5-trichlorophenyl ester in 25 ml. of dimethylformamide. Stir the reaction mixture overnight, filter and evaporate the filtrate to dryness under reduced pressure. Chromatograph the residue on 150 g. of silica gel and collect the desired product which is eluted by an ethyl acetate:chloroform (1:9) mixture. Evaporate the eluate to dryness and crystallize from hexane to obtain the title product (m.p. 132°-135° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
t-butoxycarbonylglycine-2,4,5-trichlorophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH2:6].CO.C(N(CC)CC)C.ClC1C=C(Cl)C(Cl)=CC=1[O:26][C:27](=O)[CH2:28][NH:29][C:30]([O:32][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:31]>CN(C)C=O>[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH:6][C:27](=[O:26])[CH2:28][NH:29][C:30]([O:32][C:33]([CH3:35])([CH3:34])[CH3:36])=[O:31] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC(CN)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
t-butoxycarbonylglycine-2,4,5-trichlorophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)OC(CNC(=O)OC(C)(C)C)=O
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stir the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepare a solution of 1.98 g
TEMPERATURE
Type
TEMPERATURE
Details
Cool
ADDITION
Type
ADDITION
Details
while adding 5.0 g
STIRRING
Type
STIRRING
Details
Stir the reaction mixture overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
of silica gel and collect the desired product which
WASH
Type
WASH
Details
is eluted by an ethyl acetate:chloroform (1:9) mixture
CUSTOM
Type
CUSTOM
Details
Evaporate the eluate to dryness
CUSTOM
Type
CUSTOM
Details
crystallize from hexane

Outcomes

Product
Name
Type
product
Smiles
COC(CNC(CNC(=O)OC(C)(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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